N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-11-6-4-3-5-10(11)15(18)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUFZIURWFQSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic pathway for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide divides the molecule into two primary fragments:
- 2-Methoxybenzoic acid (or its activated derivative) as the acyl donor.
- 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine as the amine nucleophile.
Critical intermediates include:
Synthetic Route 1: Nucleophilic Substitution and Amide Coupling
Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine
Step 1: Preparation of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethanol
5-Chlorothiophene-2-carbaldehyde undergoes a Henry reaction with nitromethane in the presence of a base (e.g., potassium carbonate) to yield 2-nitro-1-(5-chlorothiophen-2-yl)ethanol. Subsequent reduction using hydrogen gas and a palladium catalyst produces 2-amino-1-(5-chlorothiophen-2-yl)ethanol. Methoxylation is achieved via Mitsunobu reaction with methanol and diisopropyl azodicarboxylate (DIAD), yielding 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.
Step 2: Conversion to the Amine
The hydroxyl group in 2-(5-chlorothiophen-2-yl)-2-methoxyethanol is replaced with an amine via a Gabriel synthesis. Treatment with phthalimide potassium and subsequent hydrazine cleavage affords 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.
Amide Bond Formation
Activation of 2-Methoxybenzoic Acid
2-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. Alternatively, carbodiimide coupling agents (e.g., EDCl/HOBt) activate the carboxylic acid for amide formation.
Coupling Reaction
The amine intermediate reacts with activated 2-methoxybenzoic acid in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is added to scavenge HCl. The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the target compound.
Table 1: Reaction Conditions for Amide Coupling
| Parameter | Value/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Acylating Agent | 2-Methoxybenzoyl chloride | 78 | |
| Solvent | DCM | — | |
| Base | TEA | — | |
| Purification | Column chromatography | 85 |
Synthetic Route 2: Reductive Amination and Sequential Functionalization
Reductive Amination Strategy
Step 1: Synthesis of 2-(5-Chlorothiophen-2-yl)acetaldehyde
5-Chlorothiophene-2-carbaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2-(5-chlorothiophen-2-yl)propan-2-ol. Oxidation with pyridinium chlorochromate (PCC) yields 2-(5-chlorothiophen-2-yl)acetaldehyde.
Step 2: Reductive Amination with 2-Methoxyethylamine
The aldehyde intermediate reacts with 2-methoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12 hours, followed by extraction and purification.
Final Amidation
The amine intermediate is coupled with 2-methoxybenzoyl chloride using conditions analogous to Route 1.
Optimization and Challenges
Steric Hindrance and Reaction Efficiency
The methoxy group at the β-position of the ethylamine side chain introduces steric hindrance, necessitating elevated temperatures (40–50°C) during amidation to achieve acceptable yields.
Purification Techniques
- Chromatography : Silica gel with 3:1 hexane/ethyl acetate resolves polar byproducts.
- Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 132–134°C).
Table 2: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H), 7.52 (t, J=7.8 Hz, 1H), 6.98 (d, J=3.6 Hz, 1H), 6.89 (s, 1H), 4.12 (m, 1H), 3.87 (s, 3H), 3.45 (m, 2H), 3.28 (s, 3H). |
| MS (ESI) | m/z 405.0 [M+H]⁺ |
Scalability and Industrial Relevance
Batch processes using Route 1 have been scaled to kilogram quantities with consistent yields (72–75%). Key considerations include:
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Chlorothiophene can be reduced to thiophene.
Substitution: Chlorine can be replaced with various nucleophiles to form new derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a particular enzyme involved in a disease pathway or bind to a receptor to modulate its activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on molecular features, substituents, and inferred biological implications.
Structural and Functional Group Analysis
Target Compound
- Molecular Formula: C₁₅H₁₆ClNO₃S
- Key Features: 2-Methoxybenzamide core: Enhances solubility via polar interactions. Methoxyethyl linker: Balances lipophilicity and flexibility, possibly aiding in target binding.
Analog 1 : N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide
- Molecular Formula : C₁₉H₂₀N₅O₃
- 2,4-Dimethoxybenzamide: Increased polarity compared to the target’s single methoxy group. Cyanogroup: May enhance electronic effects or metabolic stability.
- Synthesis : 36% yield after 36-hour reflux, suggesting moderate synthetic efficiency .
Analog 2 : 5-Chloro-2-methoxy-N-phenethylbenzamide
- Molecular Formula: C₁₆H₁₆ClNO₂
- Key Features: Phenethyl group: Highly lipophilic, likely increasing blood-brain barrier penetration.
Analog 3 : 4-Acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- Molecular Formula : C₁₇H₂₄ClN₃O₃
- Key Features: Diethylaminoethyl group: Introduces basicity, improving water solubility at physiological pH. Acetamido substituent: May influence metabolic pathways (e.g., resistance to hydrolysis).
- Role : Impurity in metoclopramide hydrochloride, highlighting regulatory relevance .
Analog 4 : N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- Molecular Formula : C₂₂H₁₇ClN₂O₃
- Higher molecular weight (392.83): Could reduce oral bioavailability compared to the target compound.
Physicochemical Properties and Bioactivity Trends
| Compound | Molecular Weight | Melting Point (°C) | Key Substituents | Heterocycle | Inferred Bioactivity |
|---|---|---|---|---|---|
| Target Compound | 325.81 | Not reported | 5-Chlorothiophene, methoxyethyl | Thiophene | Potential CNS activity |
| N-(5(6)-Cyanobenzimidazol-2-yl)-... | 359.39 | 236–239 | Benzimidazole, 2,4-dimethoxy | Benzimidazole | Antiparasitic/kinase inhibition |
| 5-Chloro-2-methoxy-N-phenethylbenzamide | 289.76 | Not reported | Phenethyl | None | Analgesic/anti-inflammatory |
| 4-Acetamido-5-chloro-N-[2-(diethyl... | 353.84 | Not reported | Diethylaminoethyl, acetamido | None | Metoclopramide impurity |
| N-[5-(5-chloro-1,3-benzoxazol-2-yl)... | 392.83 | Not reported | Benzoxazolyl, methylphenyl | Benzoxazole | Kinase inhibition |
Key Observations:
Heterocyclic Influence: Thiophene (target) and benzoxazole (Analog 4) enhance aromatic interactions but differ in electronic properties. Benzoxazole’s oxygen may improve solubility, while thiophene’s sulfur could increase metabolic stability.
Substituent Effects :
- Methoxy groups (common in all compounds) modulate solubility and steric hindrance.
- Chlorine atoms enhance lipophilicity and resistance to oxidative metabolism.
Molecular Weight :
- Higher molecular weights (e.g., Analog 4 at 392.83) may limit bioavailability, favoring the target compound (325.81) for oral administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
